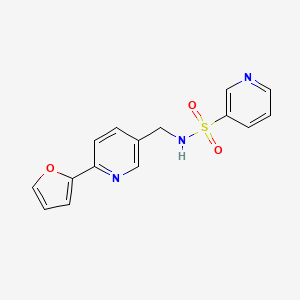

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a unique structural framework. The molecule features a pyridine-3-sulfonamide core, with a furan-2-yl moiety attached via a methylene bridge to the pyridine ring at the 6-position. The furan ring, an oxygen-containing heterocycle, may enhance solubility and influence electronic properties, while the sulfonamide group provides hydrogen-bonding capabilities critical for molecular interactions.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-22(20,13-3-1-7-16-11-13)18-10-12-5-6-14(17-9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVQEFAJFBQSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves the reaction of 6-(furan-2-yl)pyridin-3-yl)methylamine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Experimental Data Limitations : Direct solubility, stability, or bioactivity data for this compound are absent in the provided evidence. Predictions are extrapolated from analogs like 6-chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide, which shares the sulfonamide-pyridine backbone .

- Therapeutic Potential: The compound’s dual heterocyclic architecture positions it as a candidate for targeting inflammatory or infectious diseases, where sulfonamides are historically significant.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound features a unique structure combining a furan ring, pyridine moieties, and a sulfonamide group. The presence of these functional groups is significant as they contribute to the compound's reactivity and interaction with biological targets. The molecular formula for this compound is , with a molecular weight of approximately 264.31 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various pathogens. A study highlighted that derivatives containing pyridine and furan rings show enhanced antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival. For instance, studies on related pyridine derivatives indicate that they can inhibit the activity of specific kinases involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.

- Oxidative Stress Induction : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound). The results demonstrated significant inhibition of bacterial growth, supporting the hypothesis that structural features enhance biological activity .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results in reducing cell viability while maintaining low toxicity towards normal cells .

Q & A

Q. Critical Parameters :

- Temperature : Controlled reflux (80–120°C) to balance reactivity and side-product formation.

- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Palladium catalysts (for cross-coupling) and acid/base conditions for sulfonamide formation .

- Purification : Column chromatography or recrystallization to isolate high-purity product .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

A combination of techniques is required for unambiguous structural confirmation:

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Assigns proton/environment of pyridine, furan, and sulfonamide groups | δ 8.5–9.0 ppm (pyridine-H), δ 6.5–7.5 ppm (furan-H) |

| FTIR | Confirms sulfonamide (S=O at ~1350 cm⁻¹) and C-N bonds | Peaks at 1150–1250 cm⁻¹ (C-O in furan) |

| Mass Spectrometry (HRMS) | Verifies molecular weight and fragmentation patterns | [M+H]⁺ at m/z corresponding to C₁₅H₁₃N₃O₃S |

| X-ray Crystallography | Resolves 3D conformation and intermolecular interactions | Not universally reported but critical for polymorph analysis . |

How does the furan moiety influence the compound's electronic properties and reactivity in biological systems?

Advanced Research Question

The furan ring contributes to:

- Electron-rich aromatic system : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Hydrogen-bonding capacity : Oxygen lone pairs interact with biological targets, modulating binding affinity .

- Metabolic stability : Furan’s resistance to oxidation compared to thiophene may prolong in vivo half-life .

Q. Experimental Validation :

- DFT calculations to map electron density distribution.

- Comparative SAR studies : Replace furan with thiophene or phenyl to assess activity shifts .

What strategies can resolve contradictions in solubility data obtained from different experimental setups?

Advanced Research Question

Discrepancies in solubility (e.g., water vs. DMSO) arise from:

- pH-dependent ionization : Sulfonamide’s pKa (~1.5–3.0) affects solubility in aqueous buffers .

- Crystallinity vs. amorphous forms : Use DSC/TGA to identify polymorphs impacting solubility .

Q. Methodological Solutions :

- Standardize solvent systems (e.g., USP buffers) and temperature (25°C ± 1).

- Employ shake-flask method with HPLC quantification for reproducibility .

What in vitro assays are suitable for evaluating the compound's enzyme inhibition efficacy, and how should controls be designed?

Advanced Research Question

Target Selection : Prioritize enzymes with structural homology to sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases) .

Q. Assay Design :

- Kinetic assays : Measure IC₅₀ via fluorescence-based substrate turnover (e.g., Zʹ-factor >0.5 for robustness).

- Controls :

- Positive: Acetazolamide (carbonic anhydrase inhibitor).

- Negative: DMSO vehicle to exclude solvent artifacts .

Q. Data Interpretation :

- Normalize activity to baseline (no inhibitor) and validate with dose-response curves .

How can structure-activity relationship (SAR) studies be designed to optimize the compound's therapeutic index?

Advanced Research Question

Key Modifications :

- Furan substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance target selectivity .

- Sulfonamide linker : Replace with carboxamide to assess metabolic stability .

Q. Experimental Workflow :

Synthesize analogs with systematic substitutions (e.g., furan → thiophene, pyridine → pyrimidine).

Profile activities : Use high-throughput screening against target panels.

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes .

Case Study :

Analogues with methyl groups on pyridine showed 3-fold higher kinase inhibition but reduced solubility, highlighting trade-offs in SAR .

What are the challenges in reconciling conflicting reports on the compound's stability under physiological conditions?

Advanced Research Question

Sources of Conflict :

- Degradation pathways : Hydrolysis of sulfonamide in acidic pH vs. oxidative degradation in liver microsomes .

- Analytical variability : LC-MS vs. UV detection limits for degradation products.

Q. Resolution Strategies :

- Forced degradation studies : Expose to heat, light, and pH extremes; quantify degradation via HPLC .

- Metabolite identification : Use hepatocyte incubations with HRMS to track biotransformation .

How can researchers validate the compound's mechanism of action in complex biological systems?

Advanced Research Question

Multi-Omics Approaches :

- Transcriptomics : RNA-seq to identify downstream gene expression changes post-treatment.

- Proteomics : SILAC labeling to quantify target protein modulation .

Q. Pharmacological Validation :

- Knockout models : CRISPR-Cas9 to delete putative targets and assess activity loss.

- Photoaffinity labeling : Confirm direct binding using probes with clickable tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.